Pyridine-2,6-bis(N-phenyl)carboxamide

Overview

Description

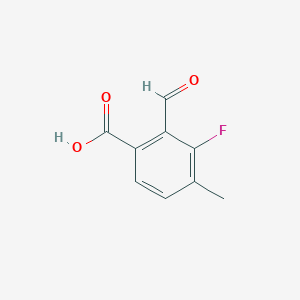

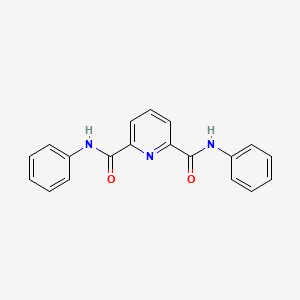

Pyridine-2,6-bis(N-phenyl)carboxamide is a chemical compound that has been studied for its potential antimicrobial properties . It is also known as 2,6-bis(N-phenylcarbamoyl)pyridine .

Synthesis Analysis

The synthesis of Pyridine-2,6-bis(N-phenyl)carboxamide involves several steps. It starts with 2,6-pyridinedicarbonyl dichloride, which is coupled with L-alanine or 2-methyl-alanine methyl ester to produce the corresponding 2,6-bis-carboxamide pyridine methyl esters . These esters are then subjected to hydrazonolysis with hydrazine hydrate to produce the corresponding bis-hydrazides . Finally, these hydrazides are treated with appropriate aromatic or heterocyclic aldehydes to produce the final product .Molecular Structure Analysis

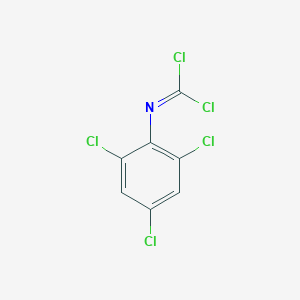

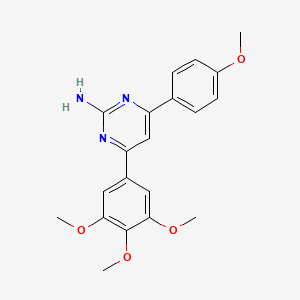

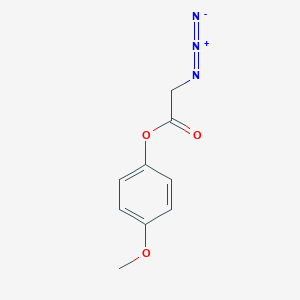

The molecular structure of Pyridine-2,6-bis(N-phenyl)carboxamide is characterized by a pyridine ring bridged by two carboxamide groups . The molecular formula is C19H15N3O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pyridine-2,6-bis(N-phenyl)carboxamide include coupling, hydrazonolysis, and treatment with aldehydes . The exact details of these reactions would require further study.Physical And Chemical Properties Analysis

Pyridine-2,6-bis(N-phenyl)carboxamide has a molecular weight of 317.341 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 399.4±27.0 °C at 760 mmHg, and a flash point of 195.3±23.7 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications

Organogold Chemistry Ligand

2-N,6-N-diphenylpyridine-2,6-dicarboxamide serves as a tridentate [C?N?C] dianionic ligand in organogold(III) chemistry. This application is significant because it involves the formation of complexes that can be used in various chemical transformations .

Reducing Agent

The compound can add an electron from alkali metals in THF to give a radical anion, which acts as a powerful reducing agent. This property is useful in synthetic chemistry for the reduction of various substrates .

Catalysis

Amides derived from pyridine-2,6-dicarboxylic acid, like 2-N,6-N-diphenylpyridine-2,6-dicarboxamide, are of interest for potential applications in catalysis. They can facilitate chemical reactions by acting as catalysts or part of catalyst systems .

Coordination Chemistry

These compounds are also explored for their role in coordination chemistry where they can bind to metals and form coordination complexes with potential applications in material science and catalysis .

Molecular Devices

The structural features of 2-N,6-N-diphenylpyridine-2,6-dicarboxamide make it a candidate for use in molecular devices. Its ability to form stable structures can be harnessed in the design of molecular electronics .

Immunomodulation

Compounds like 2-N,6-N-diphenylpyridine-2,6-dicarboxamide have been disclosed for use as immunomodulators. They can modulate the immune system and are useful in treating diseases or disorders such as cancer or infections .

Antimicrobial Activity

Newly synthesized compounds derived from pyridine-2,6-bis-carboxamide have been screened for their bactericidal and fungicidal activities. This suggests potential applications in developing new antimicrobial agents .

Pharmaceutical Compositions

Due to its biological activity, 2-N,6-N-diphenylpyridine-2,6-dicarboxamide may be included in pharmaceutical compositions for therapeutic purposes .

Mechanism of Action

Target of Action

Compounds based on a pyridine-2,6-dicarboxamide fragment have been noted for their roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of some metalloenzyme active sites .

Mode of Action

It’s known that pyridine-2,6-dicarboxamide-based compounds play significant roles in coordination chemistry, potentially interacting with their targets to stabilize reactive species and model the active sites of certain metalloenzymes .

Biochemical Pathways

Compounds with a similar structure have been associated with catalytic organic transformations .

Pharmacokinetics

The compound has a predicted density of 1.320±0.06 g/cm3 .

Result of Action

Compounds with a similar structure have been associated with sensing and recognition applications .

Action Environment

The compound has a predicted melting point of 278 °c and a predicted boiling point of 3994±270 °C .

properties

IUPAC Name |

2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-18(20-14-8-3-1-4-9-14)16-12-7-13-17(22-16)19(24)21-15-10-5-2-6-11-15/h1-13H,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCFKNITTXYNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330032 | |

| Record name | 2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49827415 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |

CAS RN |

61414-14-0 | |

| Record name | 2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)

![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)

![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)